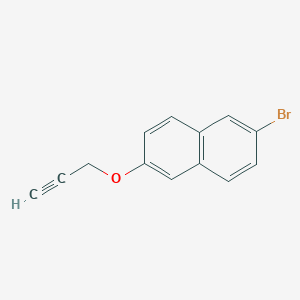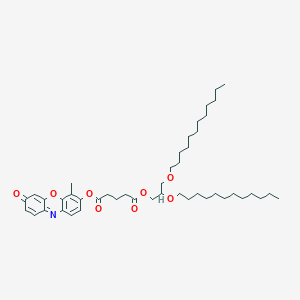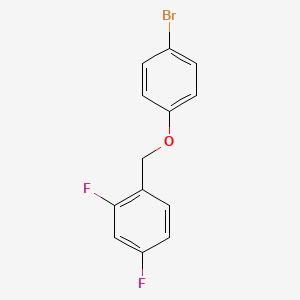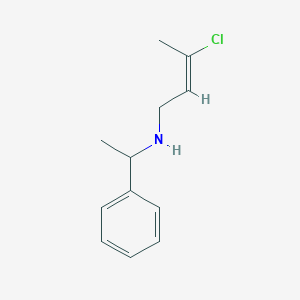
2-Ethylidene-1,5-dimethyl-3,3-*diphenylpyrrolidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin is a chemical compound known for being a major metabolite of methadone . It is structurally characterized by a pyrrolidine ring substituted with ethylidene, dimethyl, and diphenyl groups. This compound is significant in the field of forensic toxicology and drug metabolism studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin typically involves the reaction of methadone with specific reagents under controlled conditions. The detailed synthetic route and reaction conditions are not extensively documented in publicly available sources .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .
Scientific Research Applications
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin involves its formation as a metabolite of methadone. Methadone is metabolized in the liver, and this compound is one of the primary metabolites excreted in bile and urine . The molecular targets and pathways involved in its formation are related to the enzymatic processes that metabolize methadone .
Comparison with Similar Compounds
Similar Compounds
Methadone: The parent compound from which 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin is derived.
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine perchlorate: A related compound used as a standard in analytical chemistry.
Uniqueness
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidin is unique due to its specific structure and role as a major metabolite of methadone. Its presence in biological samples is a key indicator of methadone metabolism and compliance in detoxification programs .
Properties
Molecular Formula |
C20H24ClNO4 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
(2Z)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine;perchloric acid |
InChI |
InChI=1S/C20H23N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)/b19-4-; |
InChI Key |
CBNJWAYHGKHAFJ-YOJQKEKBSA-N |
Isomeric SMILES |
C/C=C\1/C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-(1,3-benzodioxol-5-YL)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12049678.png)

![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)

![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)


![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)


![acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12049745.png)
